molecular formula C10H19N3O B13986092 1-Methyl-3-(piperidin-4-yl)tetrahydropyrimidin-2(1h)-one

1-Methyl-3-(piperidin-4-yl)tetrahydropyrimidin-2(1h)-one

Cat. No.: B13986092
M. Wt: 197.28 g/mol
InChI Key: DXRIZBVZZKKYJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-3-(piperidin-4-yl)tetrahydropyrimidin-2(1h)-one is a heterocyclic compound with a tetrahydropyrimidinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(piperidin-4-yl)tetrahydropyrimidin-2(1h)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-3-aminopropylamine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the tetrahydropyrimidinone ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(piperidin-4-yl)tetrahydropyrimidin-2(1h)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydropyrimidinone derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the tetrahydropyrimidinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

1-Methyl-3-(piperidin-4-yl)tetrahydropyrimidin-2(1h)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-3-(piperidin-4-yl)tetrahydropyrimidin-2(1h)-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3-(piperidin-4-yl)pyrimidin-2(1h)-one: Similar structure but lacks the tetrahydro component.

    1-Methyl-3-(piperidin-4-yl)tetrahydroquinolin-2(1h)-one: Similar core structure but with a quinoline ring instead of pyrimidinone.

Uniqueness

1-Methyl-3-(piperidin-4-yl)tetrahydropyrimidin-2(1h)-one is unique due to its tetrahydropyrimidinone core, which imparts specific chemical and biological properties.

Properties

IUPAC Name

1-methyl-3-piperidin-4-yl-1,3-diazinan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O/c1-12-7-2-8-13(10(12)14)9-3-5-11-6-4-9/h9,11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXRIZBVZZKKYJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(C1=O)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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